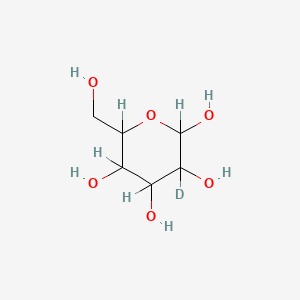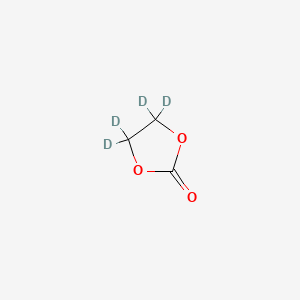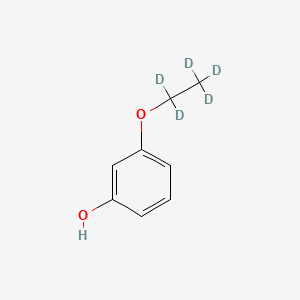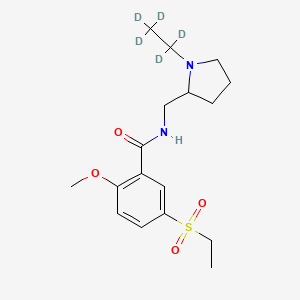
3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is a deuterated analog of a hexose sugar, where one of the hydrogen atoms is replaced by deuterium, a stable isotope of hydrogen.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol typically involves the deuteration of a precursor hexose sugar. One common method is the catalytic hydrogen-deuterium exchange reaction, where the precursor sugar is exposed to deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as microbial fermentation using genetically engineered microorganisms. These microorganisms can be designed to incorporate deuterium into the sugar molecules during their metabolic processes. This method is advantageous due to its potential for large-scale production and lower environmental impact.
化学反应分析
Types of Reactions
3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form deuterated polyols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like tosyl chloride (TsCl) or trifluoromethanesulfonic anhydride (Tf2O) can be used to activate the hydroxyl groups for substitution reactions.
Major Products Formed
Oxidation: Formation of deuterated ketones or aldehydes.
Reduction: Formation of deuterated polyols.
Substitution: Formation of various deuterated derivatives depending on the substituent introduced.
科学研究应用
3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy and mass spectrometry for studying reaction mechanisms and metabolic pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of sugars in biological systems.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating glucose metabolism and its use as a diagnostic tool in medical imaging.
Industry: Utilized in the production of deuterated pharmaceuticals and as a precursor for the synthesis of other deuterated compounds.
作用机制
The mechanism of action of 3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol involves its incorporation into metabolic pathways where it can influence the rate and outcome of biochemical reactions. The presence of deuterium can alter the kinetic isotope effects, leading to changes in reaction rates and product distributions. This compound can target various enzymes and pathways involved in carbohydrate metabolism, providing insights into their function and regulation.
相似化合物的比较
Similar Compounds
D-Glucose: A common hexose sugar with similar structural features but without deuterium substitution.
D-Mannose: Another hexose sugar with a different arrangement of hydroxyl groups.
D-Galactose: A hexose sugar with a different stereochemistry at the fourth carbon atom.
Uniqueness
3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol is unique due to the presence of deuterium, which imparts distinct physicochemical properties and kinetic isotope effects. These properties make it valuable for specific applications in research and industry where stable isotope labeling is required.
属性
IUPAC Name |
3-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/i5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-UICOGKGYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(OC1O)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester](/img/structure/B562752.png)

![Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']-](/img/structure/B562755.png)




